6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a phenyl group, a trifluoromethyl benzoyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The phenyl and trifluoromethyl benzoyl groups are introduced through nucleophilic substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl benzoyl chloride.
Piperazine Ring Formation: The piperazine ring is incorporated through a cyclization reaction involving a diamine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine stands out due to its unique combination of a pyrimidine core, a piperazine ring, and a trifluoromethyl benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C23H22F3N5O |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C23H22F3N5O/c1-16-15-20(28-19-5-3-2-4-6-19)29-22(27-16)31-13-11-30(12-14-31)21(32)17-7-9-18(10-8-17)23(24,25)26/h2-10,15H,11-14H2,1H3,(H,27,28,29) |
InChI Key |
MJTUNRIJVVOFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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